2-chloro-4-nitro-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide
Overview
Description
2-chloro-4-nitro-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide is an organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a nitrobenzamide moiety, and a chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-nitro-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the benzamide precursor using a mixture of concentrated sulfuric acid and nitric acid.
Chlorination: The chloro substituent can be introduced through chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The final step involves coupling the thiadiazole derivative with the nitrobenzamide derivative under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-nitro-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.
Oxidation: Potassium permanganate in aqueous medium or hydrogen peroxide in acetic acid.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of 2-amino-N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide.
Oxidation: Formation of oxidized thiadiazole derivatives.
Scientific Research Applications
2-chloro-4-nitro-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Studied for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-4-nitro-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thiadiazole ring may also interact with enzymes or receptors, modulating their activity and contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group.
2-chloro-N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
2-chloro-4-nitro-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of both a nitro group and a thiadiazole ring, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-chloro-4-nitro-N-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O3S/c1-3-4-8(2)13-17-18-14(23-13)16-12(20)10-6-5-9(19(21)22)7-11(10)15/h5-8H,3-4H2,1-2H3,(H,16,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJJWBHALYRACQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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